molecular formula C24H28O7 B023065 1-Isomangostin Hydrate CAS No. 26063-95-6

1-Isomangostin Hydrate

Cat. No. B023065
CAS RN: 26063-95-6
M. Wt: 428.5 g/mol
InChI Key: QEERGWNVXZILOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-isomangostin typically involves acid-catalyzed cyclization reactions. A notable method for its production is cyclization of mangostin with p-toluenesulfonic acid, which yields 1-isomangostin along with other isomeric forms such as 3-isomangostin, and a new cyclization product, bicyclomangostin. This method demonstrates the complexity and versatility of organic synthesis techniques in producing various related compounds from a single precursor (Mahabusarakam et al., 1998).

Molecular Structure Analysis

The molecular structure of 1-isomangostin and related compounds is determined through spectroscopic and X-ray crystallographic studies. These studies provide detailed insights into the conformation, stereochemistry, and intermolecular interactions of the molecules. The analysis of crystal structures helps in understanding the molecular arrangements and the stability of these compounds under different conditions.

Chemical Reactions and Properties

1-Isomangostin and its derivatives undergo various chemical reactions, including cyclization, isomerization, and methylation. These reactions are crucial for modifying the molecular structure and obtaining derivatives with potential biological activities. The chemical properties of these compounds, such as reactivity towards specific reagents and the ability to form stable derivatives, are of significant interest in organic chemistry and pharmacology.

Physical Properties Analysis

The physical properties of 1-isomangostin, such as solubility, melting point, and crystalline structure, are essential for its characterization and application. Studies on hydrated forms of compounds, like quercetin hydrates, provide insights into how water molecules affect the structure, packing, and conformation energetics, which can be related to the stability and crystallization behavior of 1-isomangostin hydrates (Klitou et al., 2019).

Scientific Research Applications

  • Diabetes Treatment : 1-Isomangostin Hydrate has been found to enhance insulin secretion in animals, indicating its potential as an anti-diabetes drug (Seki, 2006).

  • Tuberculosis Therapy : Studies have shown its effectiveness in treating pulmonary tuberculosis, mucous membrane tuberculosis, and epithelial lining tuberculosis (Obermayer et al., 1952).

  • Structural Analysis : The structure of 1-Isomangostin hydrate, a cyclization product from mangostin, has been determined through spectroscopic and X-ray crystallographic studies (Mahabusarakam et al., 1998).

  • Cancer Research : A derivative, 3-isomangostin, acts as a potent MTH1 inhibitor, suggesting its potential as an anticancer agent (Yokoyama et al., 2019).

  • Metabolic Research : NMR spectroscopy, a method used in metabolic research, includes the analysis of 1-Isomangostin Hydrate in biological fluids, tissues, and cell extracts (Beckonert et al., 2007).

  • Obesity Prevention : Isorhamnetin, related to 1-Isomangostin Hydrate, has been found to stimulate mitochondrial gene expression in adipocytes, potentially aiding in obesity prevention (Lee & Kim, 2018).

  • Aldose Reductase Inhibition : 3-Isomangostin is a significant inhibitor of aldose reductase, which is relevant for diabetic complications (Fatmawati et al., 2015).

Mechanism of Action

Target of Action

1-Isomangostin Hydrate is known to exhibit antifungal activity

Mode of Action

It is known to have antifungal properties , suggesting it may interact with targets that disrupt the growth or reproduction of fungi. The specific interactions and resulting changes are yet to be elucidated.

Biochemical Pathways

Given its antifungal properties , it may interfere with pathways essential for fungal growth and reproduction

Result of Action

1-Isomangostin Hydrate is reported to have antioxidant, anti-inflammatory, anticancer, and antimicrobial activities . It also has effects on vascular protection, cardiovascular health improvement, anti-aging, and anti-diabetes . These suggest a wide range of molecular and cellular effects resulting from the action of 1-Isomangostin Hydrate.

Action Environment

It is extracted from the Mangosteen vine , suggesting that it may be stable in the natural environment of the plant.

properties

IUPAC Name

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEERGWNVXZILOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107177
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Isomangostin Hydrate

CAS RN

26063-95-6
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isomangostin hydrate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 - 263 °C
Record name 1-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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